molecular formula C14H18N2S B6073562 4-(1-adamantyl)-2-pyrimidinethiol

4-(1-adamantyl)-2-pyrimidinethiol

Cat. No. B6073562
M. Wt: 246.37 g/mol
InChI Key: DLTLZFLRPKPWNE-UHFFFAOYSA-N
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Description

Adamantyl compounds are characterized by the presence of an adamantane core, a three-dimensional structure composed of three fused cyclohexane rings . This structure gives adamantyl compounds unique properties, such as high stability and low reactivity .


Synthesis Analysis

Adamantyl compounds can be synthesized through various methods. For instance, one study describes the synthesis of an adamantyl derivative from 1-Adamantyl bromomethyl ketone . Another method involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde .


Molecular Structure Analysis

The molecular structure of adamantyl compounds is determined by the adamantane core. This core is both rigid and virtually stress-free, making it the most stable isomer of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantyl compounds can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

Adamantyl compounds exhibit unique physical and chemical properties due to their adamantane core. For example, they have high thermal stability and low reactivity . Some adamantyl compounds also show good to moderate activity against microbial species .

Scientific Research Applications

Antimicrobial Activity

The incorporation of an adamantyl moiety into bioactive compounds often enhances their biological activity due to the high lipophilicity of adamantane . Researchers have explored the antimicrobial potential of 4-(Adamantan-1-yl)pyrimidine-2-thiol. Its structural features may contribute to inhibiting bacterial growth or disrupting microbial membranes. Investigating its effectiveness against specific pathogens and understanding its mode of action could lead to novel antimicrobial agents.

Anti-Proliferative Properties

Given the adamantane-based derivatives’ therapeutic efficacy in treating various pathological disorders, researchers have investigated whether 4-(Adamantan-1-yl)pyrimidine-2-thiol exhibits anti-proliferative effects. Understanding its impact on cell proliferation, apoptosis, and cell cycle regulation could provide valuable insights for cancer therapy and other proliferative diseases .

Materials Science and Surface Modification

The thiol group allows for surface modification and functionalization. Researchers have investigated using 4-(Adamantan-1-yl)pyrimidine-2-thiol to modify surfaces, such as metal nanoparticles or electrodes. Understanding its adsorption behavior, stability, and reactivity on different substrates could lead to applications in sensors, catalysis, or corrosion protection.

Safety and Hazards

Like all chemicals, adamantyl compounds should be handled with care. They can be harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

Research on adamantyl compounds is ongoing, with potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .

properties

IUPAC Name

6-(1-adamantyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c17-13-15-2-1-12(16-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLZFLRPKPWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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